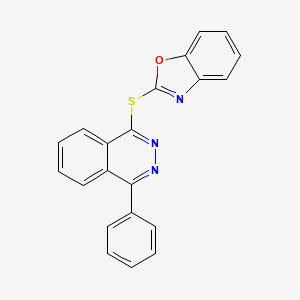
1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine, also known as BPTP, is a synthetic compound that belongs to the class of phthalazine derivatives. It has gained importance in scientific research due to its potential therapeutic applications in various diseases. BPTP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.
作用機序
The mechanism of action of 1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. This compound has also been shown to improve cognitive function and reduce neuronal damage by inhibiting oxidative stress and inflammation.
実験室実験の利点と制限
1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and affordable. However, its low yield and limited availability in large quantities can be a limitation for lab experiments.
将来の方向性
There are several future directions for the research of 1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Furthermore, the development of this compound analogs with improved pharmacological properties can be explored.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
合成法
1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has been synthesized using different methods, including the reaction of 2-aminobenzoxazole with phenyl isothiocyanate and 4-chlorophthalic anhydride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoxazole with phenyl isothiocyanate and 4-bromophthalic anhydride in the presence of potassium carbonate. The yield of this compound using these methods is around 40-50%.
特性
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)20(24-23-19)26-21-22-17-12-6-7-13-18(17)25-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQERQSSVQBLOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
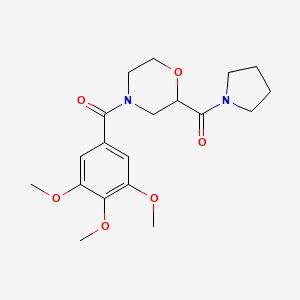
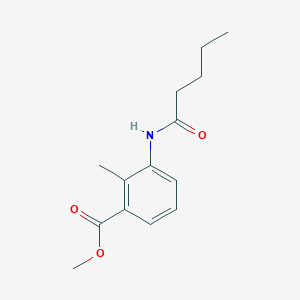
![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)
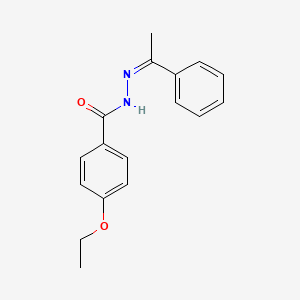
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
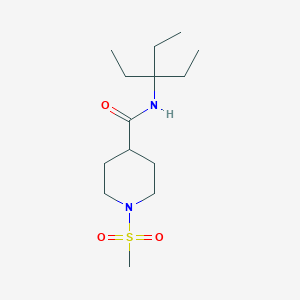
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)